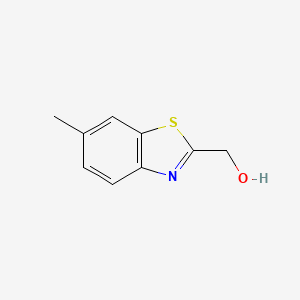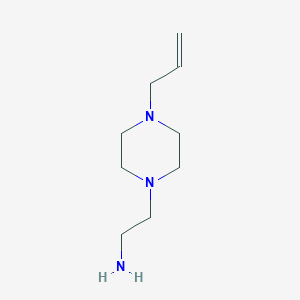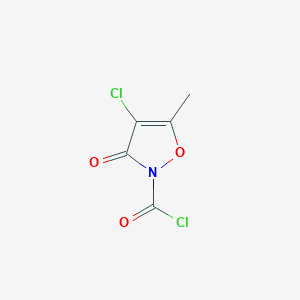![molecular formula C11H19NO3 B13958638 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-2-azaspiro[44]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure This compound contains a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyethyl and carboxylic acid groups. One efficient method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the hydroxyethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester: Used in various synthetic applications.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another structurally similar compound with distinct properties.
Uniqueness
2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c13-6-5-12-4-3-11(8-12)2-1-9(7-11)10(14)15/h9,13H,1-8H2,(H,14,15) |
Clé InChI |
PVXFVGNZJZGZRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)CCO)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)





![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)

